1-(4-methoxybenzoyl)pyrrolidine chemical structure and molecular weight
1-(4-methoxybenzoyl)pyrrolidine chemical structure and molecular weight
An In-Depth Technical Guide to 1-(4-methoxybenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-(4-methoxybenzoyl)pyrrolidine, a key chemical intermediate. The document is structured to deliver foundational knowledge, practical synthesis protocols, and robust analytical methodologies for scientists engaged in chemical research and pharmaceutical development.
Introduction and Compound Identification
1-(4-methoxybenzoyl)pyrrolidine is a substituted amide derivative of pyrrolidine. While the pyrrolidine ring is a common scaffold in numerous FDA-approved drugs and bioactive natural products, 1-(4-methoxybenzoyl)pyrrolidine is primarily recognized for its role as a direct precursor in the synthesis of the nootropic agent Aniracetam[1].
It is crucial to distinguish this intermediate from its more widely known derivative. Aniracetam is chemically named 1-(4-methoxybenzoyl)-2-pyrrolidinone and possesses an additional carbonyl group (a lactam) within the pyrrolidine ring[2][3][4]. This structural difference significantly alters its chemical and pharmacological properties. This guide focuses specifically on the precursor, 1-(4-methoxybenzoyl)pyrrolidine.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a pyrrolidine ring N-acylated with a 4-methoxybenzoyl group. The linkage is a tertiary amide bond, connecting the nitrogen of the saturated five-membered heterocycle to the carbonyl carbon of the anisoyl moiety.
Molecular Structure Diagram
Caption: Chemical structure of 1-(4-methoxybenzoyl)pyrrolidine.
Core Physicochemical Data
The fundamental properties of 1-(4-methoxybenzoyl)pyrrolidine have been determined based on its molecular formula.
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenyl)(pyrrolidin-1-yl)methanone | N/A |
| CAS Number | 69838-98-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A |
| Molecular Weight | 205.25 g/mol | N/A |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCCC2 | N/A |
Synthesis Methodology: N-Acylation of Pyrrolidine
The most direct and industrially relevant synthesis of 1-(4-methoxybenzoyl)pyrrolidine is the N-acylation of pyrrolidine with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann type reaction, forming a stable amide bond.
Synthesis Workflow
Caption: General workflow for the synthesis of 1-(4-methoxybenzoyl)pyrrolidine.
Detailed Experimental Protocol
This protocol provides a robust, self-validating methodology for laboratory-scale synthesis.
Materials:
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Pyrrolidine (1.0 eq.)
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4-Methoxybenzoyl chloride (1.05 eq.)[1]
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Triethylamine (1.1 eq.)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation: To an oven-dried, round-bottom flask under an inert nitrogen atmosphere, add pyrrolidine (1.0 eq.) and anhydrous DCM. Cool the resulting solution to 0°C using an ice bath. Add triethylamine (1.1 eq.) to the stirred solution.
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Causality: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by atmospheric moisture. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic[5][6].
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Reaction: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains low.
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Causality: Dropwise addition at low temperature controls the exothermic nature of the acylation reaction, preventing the formation of side products. A slight excess of the acyl chloride ensures the complete consumption of the pyrrolidine[5].
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Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the pyrrolidine starting material is no longer visible.
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Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally with brine[5][7].
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Causality: The HCl wash removes the triethylamine base and its hydrochloride salt. The NaHCO₃ wash removes any unreacted 4-methoxybenzoyl chloride (by hydrolysis to the water-soluble carboxylate) and residual HCl. The brine wash removes the bulk of the dissolved water from the organic layer.
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Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure 1-(4-methoxybenzoyl)pyrrolidine.
Analytical Characterization
Due to the compound's status primarily as an intermediate, comprehensive public spectral data is limited. The following section outlines the expected analytical data based on the molecule's structure, providing a validation framework for a successful synthesis.
Spectroscopic and Spectrometric Data (Predicted)
| Technique | Expected Observations |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 205. Key Fragments: m/z 135 (4-methoxybenzoyl cation, [CH₃OC₆H₄CO]⁺), m/z 70 (pyrrolidinyl cation, [C₄H₈N]⁺). |
| IR Spectroscopy | ~1645 cm⁻¹: Strong C=O stretch (tertiary amide). ~1605, 1510 cm⁻¹: Aromatic C=C stretches. ~1255 cm⁻¹: Strong Ar-O-CH₃ stretch (asymmetric). ~2870-2970 cm⁻¹: Aliphatic C-H stretches (pyrrolidine ring). |
| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to carbonyl. ~6.9 ppm (d, 2H): Aromatic protons meta to carbonyl. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~3.5 ppm (m, 4H): Pyrrolidine protons adjacent to nitrogen (-NCH₂-). ~1.9 ppm (m, 4H): Remaining pyrrolidine protons (-CH₂CH₂-). |
| ¹³C NMR | ~170 ppm: Amide carbonyl carbon (C=O). ~162 ppm: Aromatic carbon attached to methoxy group. ~129 ppm: Aromatic carbons ortho to carbonyl. ~114 ppm: Aromatic carbons meta to carbonyl. ~55 ppm: Methoxy carbon (-OCH₃). ~48, 45 ppm: Pyrrolidine carbons adjacent to nitrogen (-NCH₂-). ~26, 24 ppm: Remaining pyrrolidine carbons (-CH₂CH₂-). |
Note: NMR chemical shifts are predicted for CDCl₃ solvent and are approximate. Actual values may vary.
Role in Pharmaceutical Development
The primary and most well-documented application of 1-(4-methoxybenzoyl)pyrrolidine is its function as a penultimate intermediate in the synthesis of Aniracetam[1]. Aniracetam (CAS 72432-10-1) is a nootropic drug of the racetam class, developed in the 1970s[8]. It has been studied for its potential cognitive-enhancing effects and has been used in some countries for the treatment of dementia and other cognitive disorders[2][8].
The synthesis of Aniracetam from 1-(4-methoxybenzoyl)pyrrolidine would involve the oxidation of the pyrrolidine ring at the alpha-position to the nitrogen, introducing the required carbonyl group to form the 2-pyrrolidinone (γ-lactam) structure. The availability of a pure, well-characterized starting material like 1-(4-methoxybenzoyl)pyrrolidine is therefore essential for the efficient and high-purity production of the final active pharmaceutical ingredient (API).
Conclusion
1-(4-methoxybenzoyl)pyrrolidine is a valuable chemical building block whose significance is intrinsically linked to the synthesis of the pharmacologically active compound, Aniracetam. Understanding its chemical properties, synthesis via N-acylation, and analytical characteristics is fundamental for researchers in medicinal chemistry and process development. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, purification, and validation of this key intermediate, facilitating further research and development in the field of nootropic agents and other pyrrolidine-based therapeutics.
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